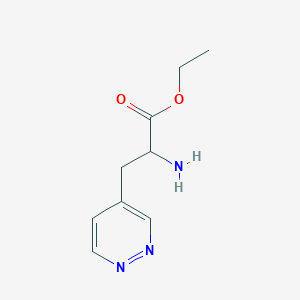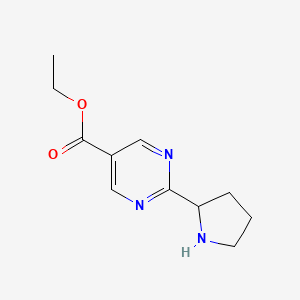
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and an ethoxyphenyl group
Métodos De Preparación
The synthesis of 1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid can be achieved through several methods:
Palladium-Catalyzed Hydrocarboxylation: This method involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst to form cyclopentanecarboxylic acid. The ethoxyphenyl group can then be introduced through a Friedel-Crafts acylation reaction.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to form cyclopentanecarboxylic acid. The ethoxyphenyl group can be added subsequently through electrophilic aromatic substitution.
Análisis De Reacciones Químicas
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Aplicaciones Científicas De Investigación
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of carboxylic acids with biological systems.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
1-(3-Ethoxyphenyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentanecarboxylic acid: Lacks the ethoxyphenyl group, making it less versatile in terms of functionalization.
1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions.
This compound’s unique combination of a cyclopentane ring, carboxylic acid group, and ethoxyphenyl group makes it a valuable molecule for various scientific applications.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
1-(3-ethoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-2-17-12-7-5-6-11(10-12)14(13(15)16)8-3-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16) |
Clave InChI |
IGGUDMWOXCBBJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butylN-methyl-N-[(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]carbamate](/img/structure/B13562091.png)






